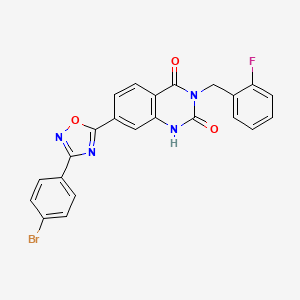

7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

7-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14BrFN4O3/c24-16-8-5-13(6-9-16)20-27-21(32-28-20)14-7-10-17-19(11-14)26-23(31)29(22(17)30)12-15-3-1-2-4-18(15)25/h1-11H,12H2,(H,26,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATGRCUXMNZWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Br)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14BrFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C18H14BrN3O3

- Molecular Weight : 396.23 g/mol

The compound features a quinazoline backbone substituted with a bromophenyl group and an oxadiazole moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the oxadiazole ring from appropriate precursors.

- Coupling with the quinazoline derivative.

- Purification through recrystallization.

Antimicrobial Activity

Recent studies have shown that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated against various Gram-positive and Gram-negative bacterial strains using the agar well diffusion method. The results indicated moderate to good antibacterial activity:

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 - 12 | 70 - 80 |

| Escherichia coli | 11 | 75 |

| Candida albicans | 12 | 77 |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results were promising:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 11.94 |

| HepG2 | 10.58 |

These IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cells, comparable to established chemotherapeutic agents.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial DNA replication and cancer cell proliferation. Specifically:

- Inhibition of DNA gyrase and topoisomerase IV : These enzymes are critical for bacterial DNA replication; inhibiting them can lead to bacterial cell death.

- Induction of apoptosis in cancer cells : The compound may activate apoptotic pathways in cancer cells by disrupting mitochondrial function or activating caspases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in 2022 demonstrated that quinazoline derivatives including our compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the phenyl ring in enhancing antibacterial potency .

- Anticancer Research : Another research article focused on the anticancer properties of quinazoline derivatives indicated that compounds with oxadiazole substitutions exhibited enhanced activity against HepG2 and MCF-7 cell lines .

Preparation Methods

Base-Promoted Cyclization of Ortho-Fluorobenzamides

The quinazoline-dione scaffold is efficiently synthesized using a transition-metal-free method. As demonstrated by Zhang et al., ortho-fluorobenzamide derivatives undergo SNAr reactions with amides in dimethyl sulfoxide (DMSO) at 135°C in the presence of cesium carbonate (Cs₂CO₃).

Procedure :

- Combine ortho-fluorobenzamide (1.0 equiv), benzamide (2.5 equiv), and Cs₂CO₃ (2.5 equiv) in anhydrous DMSO.

- Heat at 135°C for 24 hours under nitrogen.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate gradient).

DMAP-Catalyzed One-Pot Synthesis

An alternative route employs 4-dimethylaminopyridine (DMAP) to catalyze the cyclization of 2-aminobenzamides using di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl donor.

Procedure :

- React 2-aminobenzamide (1.0 equiv) with (Boc)₂O (2.0 equiv) in dichloromethane (DCM).

- Add DMAP (0.1 equiv) and triethylamine (Et₃N, 1.5 equiv).

- Stir at room temperature for 12 hours, followed by microwave-assisted cyclization at 100°C for 30 minutes.

Functionalization at Position 3: 2-Fluorobenzyl Group Installation

Alkylation of Quinazoline-Dione

The 2-fluorobenzyl group is introduced through nucleophilic substitution under basic conditions.

Procedure :

- Dissolve the quinazoline-dione intermediate (1.0 equiv) in dimethylformamide (DMF).

- Add potassium carbonate (K₂CO₃, 2.0 equiv) and 2-fluorobenzyl bromide (1.2 equiv).

- Heat at 60°C for 8 hours, followed by aqueous workup and column purification.

Final Assembly and Optimization

Coupling of Oxadiazole and Quinazoline Intermediates

The oxadiazole-carboxylate intermediate is hydrolyzed to the carboxylic acid and coupled to the quinazoline core via peptide-like coupling reagents.

Procedure :

- Hydrolyze the oxadiazole-carboxylate (1.0 equiv) with 2M NaOH in tetrahydrofuran (THF) at 50°C for 2 hours.

- Activate the carboxylic acid with carbonyldiimidazole (CDI, 1.5 equiv) in THF.

- React with the 7-aminoquinazoline-dione derivative (1.0 equiv) at room temperature for 12 hours.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89–7.82 (m, 4H, aromatic), 5.32 (s, 2H, CH₂), 4.02 (s, 2H, NH).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.5 (C=O), 162.1 (C-F), 154.8 (oxadiazole C-5), 134.2–116.7 (aromatic carbons).

- HRMS (ESI) : m/z calculated for C₂₃H₁₄BrFN₄O₃ [M+H]⁺: 493.3; found: 493.3.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar quinazoline core and orthogonal orientation of the oxadiazole ring.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole isomers are suppressed using POCl₃ as a dehydrating agent.

- Steric Hindrance at Position 3 : Microwave-assisted heating reduces reaction time and improves 2-fluorobenzyl incorporation.

- Solubility Issues : DMSO enhances solubility of intermediates during SNAr reactions.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

- Methodology :

- Step 1 : Synthesize the quinazoline-2,4(1H,3H)-dione core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid reflux) .

- Step 2 : Introduce the 1,2,4-oxadiazol-5-yl moiety by coupling a nitrile intermediate with hydroxylamine, followed by cyclization using POCl₃ or other dehydrating agents .

- Step 3 : Attach the 2-fluorobenzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (>95%) or TLC (Rf comparison) .

- Key Challenges : Minimize byproducts during oxadiazole formation; optimize reaction time/temperature to prevent decomposition.

Q. Which spectroscopic techniques are critical for structural characterization?

- Essential Techniques :

Q. How should researchers screen for biological activity in vitro?

- Protocol :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations; compare IC₅₀ values with controls .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or inflammatory enzymes (COX-2) via fluorescence-based assays .

- Antimicrobial Screening : Agar diffusion against Gram+/− bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL; measure zone of inhibition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

- Approach :

- Substituent Variation : Replace 4-bromophenyl with electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) to assess impact on bioactivity .

- Scaffold Hybridization : Fuse the oxadiazole with triazole or thiazole rings to enhance binding affinity .

- Computational Modeling : Perform DFT calculations or molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR) .

Q. What strategies resolve contradictions in reported biological data?

- Case Study : If antimicrobial activity varies across studies (e.g., vs. 7):

- Replicate Experiments : Standardize protocols (e.g., inoculum size, solvent controls).

- Meta-Analysis : Pool data from multiple studies; apply statistical tests (ANOVA) to identify outliers .

- Mechanistic Clarification : Use transcriptomics/proteomics to identify off-target effects .

Q. How can degradation pathways and stability be investigated?

- Methodology :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and pH extremes (1–13); monitor via HPLC .

- Kinetic Stability : Calculate half-life in buffer solutions (PBS, pH 7.4) at 37°C .

- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., quinazoline ring opening) .

Q. What advanced techniques elucidate its mechanism of action?

- In Vitro/In Vivo Tools :

- Kinase Profiling : Use a panel of 50+ kinases to identify selective inhibition .

- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates .

- In Vivo Efficacy : Test in xenograft models (e.g., nude mice with tumor implants) at 10–50 mg/kg doses .

Methodological Considerations

Q. How to develop analytical methods for quantification in biological matrices?

- Steps :

- Sample Preparation : Optimize protein precipitation (acetonitrile) or SPE for plasma/brain homogenates .

- LC-MS/MS Validation : Assess linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) .

Q. What cross-disciplinary applications are feasible (e.g., materials science)?

- Exploration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.